
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another approach is the Povarov reaction, which utilizes an aldehyde, an aniline, and an alkene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinolinone form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological activities .
科学研究应用
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of DNA gyrase, leading to the disruption of DNA replication in microbial cells . The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the chlorine and ethenyl groups.
4-hydroxy-2-quinolinone: A derivative with a hydroxyl group at the 4-position.
6-chloro-3-ethenyl-4-methylquinolin-2-one: A closely related compound with one less chlorine atom.
Uniqueness
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one is unique due to the presence of two chlorine atoms and an ethenyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and selectivity in various applications .
属性
CAS 编号 |
59236-30-5 |
|---|---|
分子式 |
C12H9Cl2NO |
分子量 |
254.11 g/mol |
IUPAC 名称 |
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H9Cl2NO/c1-3-7-6(2)8-4-9(13)10(14)5-11(8)15-12(7)16/h3-5H,1H2,2H3,(H,15,16) |
InChI 键 |
IMBGVWXJPZHBDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC2=CC(=C(C=C12)Cl)Cl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)


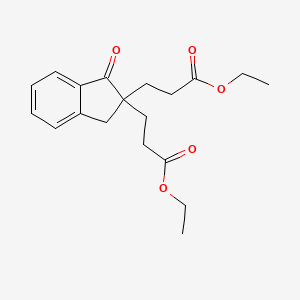

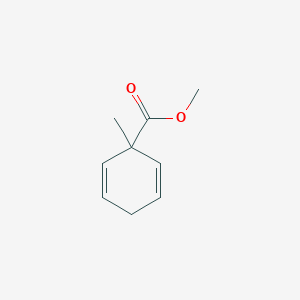
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
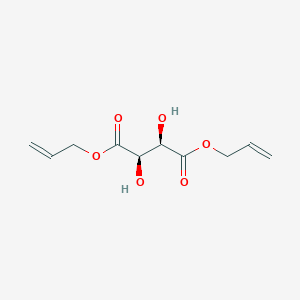
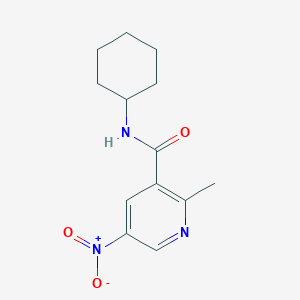
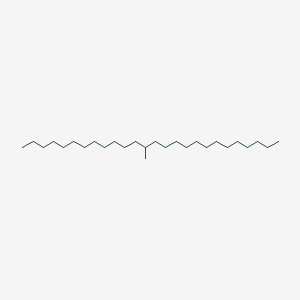
![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)
![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)
